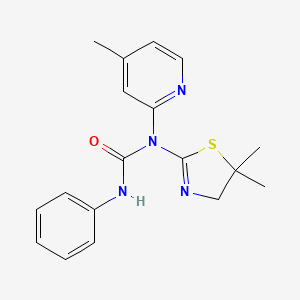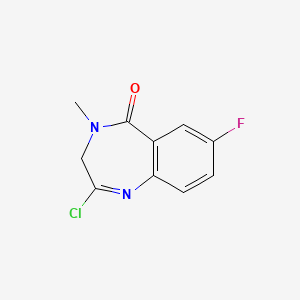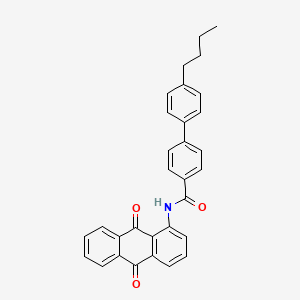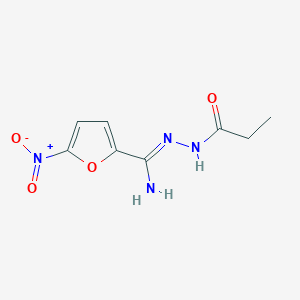
Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a compound that belongs to the class of acyl hydrazides. This compound is characterized by the presence of a propionic acid moiety linked to a 5-nitro-alpha-iminofurfuryl group via a hydrazide linkage. Acyl hydrazides are known for their versatility in synthetic chemistry and their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of propionic acid hydrazide with 5-nitrofurfural. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazide moiety can also form covalent bonds with biological targets, further enhancing its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Propionic acid hydrazide
- 5-Nitrofurfural
- Acyl hydrazides
Uniqueness
Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to the presence of both the propionic acid and 5-nitrofurfural moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
3777-12-6 |
|---|---|
Fórmula molecular |
C8H10N4O4 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]propanamide |
InChI |
InChI=1S/C8H10N4O4/c1-2-6(13)10-11-8(9)5-3-4-7(16-5)12(14)15/h3-4H,2H2,1H3,(H2,9,11)(H,10,13) |
Clave InChI |
RUIRHLWWAQSVOQ-UHFFFAOYSA-N |
SMILES isomérico |
CCC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
SMILES canónico |
CCC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



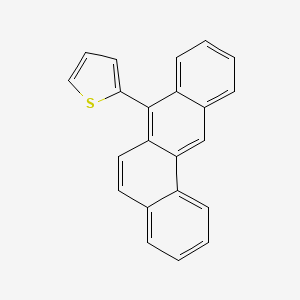

![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)


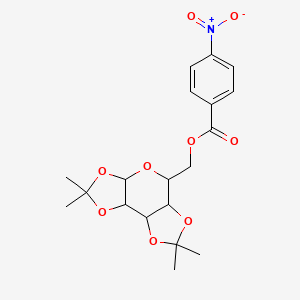
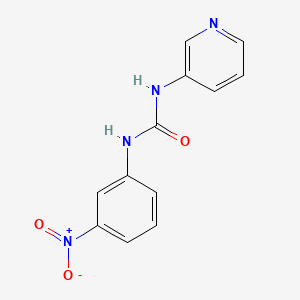
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
